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Compound of Interest

Compound Name: JNJ-3534

Cat. No.: B1574634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of INJ-
3534 (also known as JNJ-61803534), a potent and selective inverse agonist of the Retinoic
acid receptor-related orphan receptor gamma t (RORyt). INJ-3534 was investigated for the
treatment of autoimmune and inflammatory diseases, with a primary focus on psoriasis. This
document summarizes key quantitative data, details experimental methodologies, and
visualizes relevant biological pathways and workflows.

Mechanism of Action

JNJ-3534 is a small molecule that functions as a RORyt inverse agonist.[1][2] RORyt is a
nuclear transcription factor that is a master regulator of T helper 17 (Th17) cell differentiation
and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2]
[3] The IL-23/IL-17 axis, in which RORyt plays a central role, is implicated in the
pathophysiology of numerous autoimmune diseases.[1][2] By binding to RORyt, JNJ-3534
inhibits its transcriptional activity, thereby downregulating the expression of RORyt-regulated
genes and suppressing Thl7-mediated inflammation.[1][2]

RORYyt Signaling Pathway in Th17 Differentiation

The following diagram illustrates the signaling cascade leading to Th17 cell differentiation and
the point of intervention for JINJ-3534.
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RORyt Signaling Pathway and JNJ-3534 Intervention.

In Vitro Pharmacology

Potency and Selectivity

JNJ-3534 demonstrated potent inverse agonist activity on RORyt and high selectivity against

the closely related isoforms RORa and ROR(.

Assay Type Target Cell Line IC50 (nM)
1-Hybrid Reporter

RORyt HEK-293T 9.6
Assay
1-Hybrid Reporter

RORa HEK-293T >2000
Assay
1-Hybrid Reporter

RORP HEK-293T >2000

Assay

Functional Cellular Assays
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JNJ-3534 effectively inhibited the production of Thl7-associated cytokines in human CD4+ T

cells without impacting Thl or regulatory T cell (Treg) differentiation and function.[1][2]

Assay Cell Type Cytokine/Marker IC50 (nM)

Th17 Differentiation Human CD4+ T cells IL-17A 14

Th17 Differentiation Human CD4+ T cells IL-17F 16

Th17 Differentiation Human CD4+ T cells IL-22 20

Th1 Differentiation Human CD4+ T cells IFNy >1000

Treg Differentiation Human CD4+ T cells FOXP3 No significant effect

Experimental Protocols

Cell Line: HEK-293T cells.

Transfection: Cells were transfected with vectors encoding the GAL4 DNA binding domain
fused to the ligand-binding domain of RORyt, RORa, or ROR[3, along with a luciferase
reporter vector.

Treatment: Transfected cells were incubated overnight with INJ-3534, starting at a
concentration of 2 uM with three-fold serial dilutions.

Readout: Luciferase activity was measured to determine the inhibition of ROR-driven
transcription.[1]

Cell Isolation: Total CD4+ T cells were isolated from peripheral blood mononuclear cells
(PBMCs) of healthy donors.

Th17 Differentiation: CD4+ T cells were cultured under Th17 polarizing conditions (e.g., with
anti-CD3/CD28 antibodies, IL-1[3, IL-6, IL-23, and anti-IFNy/IL-4 antibodies) in the presence
of varying concentrations of JNJ-3534.

Th1 Differentiation: CD4+ T cells were cultured under Thl polarizing conditions (e.g., with
anti-CD3/CD28, IL-12, and anti-IL-4 antibodies) with INJ-3534.
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« Treg Differentiation: CD4+ T cells were cultured under Treg polarizing conditions (e.g., with
anti-CD3/CD28 and TGF-3) with INJ-3534.

+ Readout: After several days of culture, cytokine levels in the supernatant were measured by
ELISA, and gene expression (e.g., FOXP3) was assessed by gPCR.[1]
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Workflow for Human T Cell Differentiation Assays.

In Vivo Pharmacology
Mouse Collagen-Induced Arthritis (CIA) Model

JNJ-3534 demonstrated dose-dependent efficacy in the CIA model, a common preclinical
model for rheumatoid arthritis.
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Efficacy

Dose-dependent attenuation of
inflammation, achieving ~90%
maximum inhibition of clinical

score.[2]

Dose (mg/kg) Administration
3-100 Oral (BID)
60 Oral (QD)

Significant reduction in clinical
arthritis scores and hind paw

histopathology.

Imiquimod-Induced Psoriasis-like Skin Inflammation

Model

In a mouse model of psoriasis, JINJ-3534 significantly reduced skin inflammation and the

expression of RORyt-regulated genes.[1][2]

Dose (mg/kg) Administration Efficacy
Dose-dependent reduction in
disease scores (thickness,
redness, scaling). Significant
30 and 100 Oral

inhibition of IL-17A, IL-17F,
and IL-22 gene expression in
the skin.[1]

Experimental Protocols

o Animals: BALB/c mice.

 Induction: A daily topical dose of imiquimod cream was applied to the shaved back and ear

of the mice for several consecutive days to induce a psoriasis-like phenotype.

o Treatment: INJ-3534 was administered orally at doses of 30 and 100 mg/kg.

e Readouts:
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o Clinical Scoring: Skin thickness, redness, and scaling were scored daily.

o Gene Expression: At the end of the study, skin samples were collected for gPCR analysis
of RORyt target genes (e.g., IL-17A, IL-17F, IL-22, IL-23R).[1]

Pharmacokinetics and Safety Pharmacology
Preclinical Pharmacokinetics

Pharmacokinetic parameters were evaluated in preclinical species, though detailed data from
these studies are not extensively published. The compound was developed as an oral
formulation.[1][2]

Preclinical Safety

o Genetic Toxicity: INJ-61803534 was found to be negative in a battery of in vitro (Ames test,
mammalian cell micronucleus test) and in vivo (rat bone marrow micronucleus test)
genotoxicity assays.

e 1-Month GLP Toxicology Studies:
o Species: Sprague-Dawley rats and Beagle dogs.

o Findings: The studies identified well-tolerated doses.[1][2] A dose-dependent and
reversible increase in lymphocyte apoptosis in the thymus was observed in both species,
which is consistent with the known role of RORyt in thymocyte survival. This was
considered a non-adverse finding.

o NOAEL (No-Observed-Adverse-Effect-Level) in Dogs: 3 mg/kg/day.

Human Pharmacokinetics (Phase 1)

A Phase 1, randomized, double-blind, single ascending dose (SAD) study was conducted in
healthy volunteers (NCT03139500).
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Parameter Value

Well-tolerated in single ascending doses up to
200 mg.[1][2]

Tolerated Dose

Dose-dependent increases in exposure upon

Exposure )

oral dosing.[1][2]
Plasma Half-life (T1/2) 164 to 170 hours.[1][2]

Dose-dependent inhibition of ex vivo stimulated
Target Engagement IL-17A production in whole blood was observed.

[1](2]

Summary and Conclusion

JNJ-3534 is a potent and selective RORyt inverse agonist that effectively suppresses the Th17
pathway in vitro and demonstrates significant efficacy in preclinical models of arthritis and
psoriasis.[1][2] The compound exhibited an acceptable preclinical safety profile, supporting its
progression into human clinical trials.[1][2] A Phase 1 study in healthy volunteers showed that
JNJ-3534 was well-tolerated with a long plasma half-life and demonstrated clear evidence of in
vivo target engagement.[1][2] While the development of INJ-3534 was discontinued, the
preclinical and early clinical data provide valuable insights into the therapeutic potential and
pharmacological considerations for targeting the RORyt pathway in immune-mediated
diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Pharmacology of JNJ-3534: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574634#preclinical-pharmacology-of-jnj-3534]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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